2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile
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Overview
Description
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H5BrN2O. It is a pale-yellow to brown solid that is used in various chemical syntheses. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile typically involves the bromination of 3-hydroxypyridine followed by a nucleophilic substitution reaction with acetonitrile. The process can be summarized as follows:
Bromination: 3-hydroxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 5-bromo-3-hydroxypyridine.
Nucleophilic Substitution: The brominated product is then reacted with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are used in polar solvents
Major Products Formed
Oxidation: 2-(5-Bromo-3-oxopyridin-2-yl)acetonitrile.
Reduction: 2-(5-Bromo-3-hydroxypyridin-2-yl)ethylamine.
Substitution: 2-(5-Amino-3-hydroxypyridin-2-yl)acetonitrile
Scientific Research Applications
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but lacks the hydroxyl group, resulting in different reactivity and applications.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of a nitrile, used in cross-coupling reactions
Uniqueness
2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(5-bromo-3-hydroxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-7(11)6(1-2-9)10-4-5/h3-4,11H,1H2 |
InChI Key |
MMKYHKAMHMNWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CC#N)Br |
Origin of Product |
United States |
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